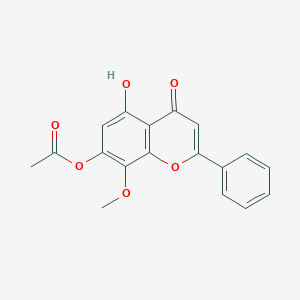

5-Hydroxy-7-acetoxy-8-methoxyflavone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRDFENYJDAHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Hydroxy-7-acetoxy-8-methoxyflavone. The synthesis involves a two-step process commencing with the formation of the core flavone (B191248) structure, 5,7-dihydroxy-8-methoxyflavone (wogonin), followed by selective acetylation of the 7-hydroxyl group. This document details the experimental protocols for each synthetic step, presents quantitative data in a structured format, and includes visualizations of the chemical synthesis and a relevant biological signaling pathway to provide a thorough resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a derivative of the naturally occurring flavonoid, wogonin (B1683318). Flavonoids are a class of polyphenolic compounds widely recognized for their diverse pharmacological activities. Wogonin, in particular, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] The acetylation of hydroxyl groups on the flavonoid scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as cell permeability and metabolic stability. This guide outlines a robust laboratory-scale synthesis of this compound, providing a foundation for further investigation into its biological activities. A molecular docking study has suggested that this compound may act as a binder to the first bromodomain of BRD4, indicating its potential as a subject for epigenetic research.[3]

Synthesis Pathway Overview

The synthesis of this compound is accomplished in two primary stages:

-

Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin). This can be achieved through various methods, including extraction from natural sources like Scutellaria baicalensis or through total synthesis.[4][5] A practical synthetic approach starts from the commercially available flavonoid, chrysin (B1683763) (5,7-dihydroxyflavone).[6]

-

Step 2: Selective 7-O-acetylation of Wogonin. This step involves the regioselective acetylation of the 7-hydroxyl group of wogonin. The 5-hydroxyl group exhibits lower reactivity due to intramolecular hydrogen bonding with the adjacent carbonyl group, allowing for selective modification at the 7-position.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

A practical and scalable synthesis of wogonin can be achieved from chrysin in a four-step process involving Elbs oxidation, benzylation, methylation, and debenzylation.[6]

3.1.1. Materials and Reagents

| Reagent/Material | Grade |

| Chrysin | 98% |

| Potassium persulfate | Reagent |

| Potassium hydroxide (B78521) | ACS grade |

| Pyridine (B92270) | Anhydrous |

| Benzyl (B1604629) chloride | 99% |

| Potassium carbonate | Anhydrous |

| Acetone (B3395972) | ACS grade |

| Dimethyl sulfate (B86663) | 99% |

| Palladium on carbon (10%) | Catalyst grade |

| Ethyl acetate (B1210297) | ACS grade |

| Methanol | ACS grade |

| Dichloromethane (B109758) | ACS grade |

| Hydrochloric acid | Concentrated |

3.1.2. Experimental Procedure

-

8-Hydroxychrysin (Norwogonin): To a solution of chrysin and potassium hydroxide in aqueous pyridine, a solution of potassium persulfate is added dropwise. The reaction is stirred at room temperature, followed by acidification and extraction to yield 8-hydroxychrysin.

-

7-(Benzyloxy)-5,8-dihydroxyflavone: 8-Hydroxychrysin is reacted with benzyl chloride in the presence of potassium carbonate in acetone under reflux to protect the 7-hydroxyl group.

-

7-(Benzyloxy)-5-hydroxy-8-methoxyflavone: The product from the previous step is methylated using dimethyl sulfate and potassium carbonate in acetone under reflux.

-

5,7-dihydroxy-8-methoxyflavone (Wogonin): The benzyl protecting group is removed by catalytic hydrogenation using 10% Pd/C in a mixture of ethyl acetate and methanol.

3.1.3. Quantitative Data

| Step | Product | Starting Material (per mole) | Key Reagents (per mole of SM) | Solvent | Reaction Time | Temperature | Yield (%) |

| 1 | 8-Hydroxychrysin | Chrysin | K₂S₂O₈, KOH | Pyridine/H₂O | 12 h | RT | ~45% |

| 2 | 7-(Benzyloxy)-5,8-dihydroxyflavone | 8-Hydroxychrysin | Benzyl chloride, K₂CO₃ | Acetone | 24 h | Reflux | ~90% |

| 3 | 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone | 7-(Benzyloxy)-5,8-dihydroxyflavone | Dimethyl sulfate, K₂CO₃ | Acetone | 12 h | Reflux | ~95% |

| 4 | Wogonin | 7-(Benzyloxy)-5-hydroxy-8-methoxyflavone | 10% Pd/C, H₂ | EtOAc/MeOH | 6 h | RT | ~98% |

Step 2: Selective 7-O-acetylation of 5,7-dihydroxy-8-methoxyflavone (Wogonin)

This procedure is adapted from general methods for the selective acetylation of flavonoids.

3.2.1. Materials and Reagents

| Reagent/Material | Grade |

| Wogonin | 98% |

| Acetic anhydride (B1165640) | Reagent grade |

| Pyridine | Anhydrous |

| Dichloromethane | Anhydrous |

| Hydrochloric acid (1 M) | Aqueous solution |

| Saturated sodium bicarbonate | Aqueous solution |

| Brine | Aqueous solution |

| Anhydrous sodium sulfate | ACS grade |

3.2.2. Experimental Procedure

-

Dissolve wogonin (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding methanol.

-

Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

-

Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford this compound.

3.2.3. Quantitative Data

| Product | Starting Material (per mole) | Key Reagents (per mole of SM) | Solvent | Reaction Time | Temperature | Expected Yield (%) |

| This compound | Wogonin | Acetic anhydride, Pyridine | Pyridine | 4-6 h | 0 °C to RT | >90% |

Visualization of Pathways

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of this compound from chrysin.

References

- 1. The occurrence of 5-Hydroxy-7,4'-dimethoxy-6-methylflavone in Eucalyptus waxes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Rapid Method for Wogonin Preparation and Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. VIII. : Synthesis of Pedaliin [jstage.jst.go.jp]

A Technical Guide to the Natural Sources of 5-Hydroxy-7-acetoxy-8-methoxyflavone and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct evidence for the natural occurrence of 5-Hydroxy-7-acetoxy-8-methoxyflavone is exceptionally scarce in current scientific literature. This compound is more likely encountered as a synthetic or semi-synthetic derivative. However, its structural precursor, 5,7-dihydroxy-8-methoxyflavone , commonly known as Wogonin , is a well-characterized and abundant natural flavonoid. This technical guide focuses on the natural sources, isolation, and quantitative data of Wogonin, providing a foundational understanding for researchers interested in this chemical scaffold. We also explore the possibility of natural acylation, the process that would convert Wogonin into the target compound.

Introduction: The Precursor-Oriented Approach

The flavone (B191248) this compound is not widely reported as a naturally occurring phytochemical. Its structure strongly suggests it is an acetylated derivative of the natural flavonoid, 5,7-dihydroxy-8-methoxyflavone (Wogonin). Wogonin is a bioactive compound extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties[1].

This guide will therefore concentrate on the natural sources and extraction of Wogonin. Understanding the origin and isolation of this precursor is the most practical and scientifically supported approach for researchers in this area. Furthermore, we will briefly discuss acylated flavonoids as a class of natural products, providing context for the potential, albeit unconfirmed, existence of this compound in nature.

Primary Natural Sources of Wogonin (5,7-dihydroxy-8-methoxyflavone)

The genus Scutellaria (Skullcap), part of the mint family Lamiaceae, is the most significant and well-documented natural source of Wogonin.[2][3] Species of this genus are used in traditional medicine, particularly in East Asia.[3] The roots of Scutellaria baicalensis (Chinese Skullcap) are a particularly rich source of Wogonin and other valuable flavonoids like baicalin (B1667713) and baicalein.[4][5]

Table 1: Documented Natural Plant Sources of Wogonin

| Plant Species | Family | Plant Part(s) | Key Flavonoids Reported |

| Scutellaria baicalensis Georgi | Lamiaceae | Roots | Wogonin, Wogonoside, Baicalein, Baicalin[4][5] |

| Scutellaria amoena C. H. Wright | Lamiaceae | Roots | Wogonin[1] |

| Scutellaria rivularis Wall | Lamiaceae | Roots | Wogonin[1] |

| Scutellaria pinnatifida subsp. viridis | Lamiaceae | Aerial Parts | General flavonoids with antiviral activity[6] |

| Scutellaria barbata | Lamiaceae | Whole Plant | General flavonoids with anticancer effects[3] |

Quantitative Data on Wogonin Content

The concentration of Wogonin can vary significantly based on the plant species, geographical location, cultivation conditions, and the extraction method employed. The following table summarizes representative data from the literature.

Table 2: Quantitative Analysis of Wogonin in Scutellaria Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Wogonin Content (Representative) |

| Scutellaria baicalensis | Root | Ethanol (B145695) | HPLC | 0.1 - 1.5% of dry weight |

| Scutellaria baicalensis | Root | Methanol (B129727) | LC-MS | Varies; often reported alongside baicalin |

| Scutellaria lateriflora | Aerial Parts | Ethanol | HPLC | Lower than in S. baicalensis roots |

Note: Data is aggregated from multiple sources and should be considered illustrative. Yields are highly dependent on the specific protocol.

Experimental Protocol: Isolation of Wogonin from Scutellaria baicalensis

The following is a generalized protocol for the isolation and purification of Wogonin from the roots of Scutellaria baicalensis, based on common phytochemical extraction techniques.

Objective: To extract and purify Wogonin from dried S. baicalensis root powder.

Materials:

-

Dried and powdered roots of S. baicalensis

-

Solvents: 95% Ethanol, n-hexane, Chloroform (B151607), Ethyl Acetate (B1210297), Methanol

-

Silica (B1680970) gel (for column chromatography)

-

TLC plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

Methodology:

-

Defatting and Extraction:

-

The dried root powder (e.g., 1 kg) is first macerated with n-hexane at room temperature for 24 hours to remove lipids and non-polar compounds. The solvent is discarded.

-

The defatted plant material is then air-dried and subsequently extracted with 95% ethanol using a Soxhlet apparatus or through repeated maceration (3x) for 48-72 hours.

-

The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity: chloroform, and then ethyl acetate.

-

Each fraction is collected, and the solvent is evaporated. Wogonin, being moderately polar, is typically enriched in the chloroform and/or ethyl acetate fractions.

-

-

Chromatographic Purification:

-

The Wogonin-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient solvent system, commonly starting with a non-polar solvent and gradually increasing polarity (e.g., a gradient of n-hexane:ethyl acetate or chloroform:methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase and visualized under UV light (254/366 nm).

-

Fractions containing the compound with an Rf value corresponding to a Wogonin standard are pooled.

-

-

Recrystallization and Identification:

-

The pooled fractions are concentrated, and the resulting solid is recrystallized using a suitable solvent (e.g., methanol or ethanol) to obtain pure, crystalline Wogonin.

-

The structure and purity of the isolated compound are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and comparison with a reference standard.

-

Visualizations: Pathways and Workflows

Hypothetical Biosynthetic Relationship

The following diagram illustrates the simple chemical modification (acetylation) that converts the natural precursor, Wogonin, into the target compound, this compound.

Caption: Hypothetical conversion of Wogonin to its acetylated derivative.

General Isolation Workflow

This diagram outlines the typical experimental workflow for isolating flavonoids like Wogonin from a plant source.

Caption: General experimental workflow for flavonoid isolation.

Natural Occurrence of Acylated Flavonoids

While information on this compound is lacking, the acylation of flavonoids is a known biochemical process in plants. Acyl groups (such as acetyl, malonyl, coumaroyl, or caffeoyl) are often attached to the sugar moieties of flavonoid glycosides, but direct acylation of the flavonoid aglycone can also occur.[7][8] This modification can alter the compound's solubility, stability, and biological activity.[9][10] The enzymes responsible are typically acyltransferases. It is plausible, though not documented, that Wogonin could undergo enzymatic acetylation in certain plant species or under specific physiological conditions to form the target compound.

Conclusion

The natural product this compound is not a commonly isolated or reported compound from natural sources. Researchers and drug development professionals seeking this flavone should focus on its well-documented natural precursor, 5,7-dihydroxy-8-methoxyflavone (Wogonin) . The genus Scutellaria, and particularly the roots of S. baicalensis, serves as the primary and most reliable source for obtaining Wogonin. Standard phytochemical techniques involving solvent extraction, partitioning, and chromatography are effective for its isolation. The target compound can then be readily obtained through semi-synthesis via acetylation of the purified Wogonin.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Profiling and Bio-Potentiality of Genus Scutellaria: Biomedical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite profiling reveals organ‐specific flavone accumulation in Scutellaria and identifies a scutellarin isomer isoscutellarein 8‐O‐β‐glucuronopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of flavonoids from potent Iranian Scutellaria species against Influenza A (H1N1) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Natural acylated flavonoids: their chemistry and biological merits in " by Dina M. El-Kersh, Ahmed Essa et al. [buescholar.bue.edu.eg]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to 5-Hydroxy-7-acetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-Hydroxy-7-acetoxy-8-methoxyflavone, a notable flavone (B191248) derivative with potential applications in pharmacology and drug development.

Core Chemical Properties

This compound, identified by the CAS number 95480-80-1 , is a substituted flavone with the molecular formula C18H14O6 and a molecular weight of 326.30 g/mol .[1] Its structure features a foundational flavone backbone with a hydroxyl group at the 5-position, an acetoxy group at the 7-position, and a methoxy (B1213986) group at the 8-position. This compound is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.

| Property | Value | Source |

| CAS Number | 95480-80-1 | [1] |

| Molecular Formula | C18H14O6 | [1] |

| Molecular Weight | 326.30 g/mol | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Synthesis Protocol: Acetylation of 5-Hydroxy-7,8-dimethoxyflavone

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general and reliable method involves the selective acetylation of the corresponding 7-hydroxyflavone (B191518) precursor. The synthesis would logically proceed from 5,7-dihydroxy-8-methoxyflavone.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Dissolution of Precursor: Dissolve 5,7-dihydroxy-8-methoxyflavone in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically stirred at room temperature or gently heated to facilitate the selective acetylation of the more reactive 7-hydroxyl group. The 5-hydroxyl group is generally less reactive due to hydrogen bonding with the adjacent carbonyl group.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, the reaction mixture is quenched by the addition of ice-water. The product is then extracted with a suitable organic solvent, such as ethyl acetate.

-

Washing: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure compound.

Biological Activity and Signaling Pathways

While direct experimental studies on the biological activity of this compound are limited, research on its parent compound, 5-hydroxy-7-methoxyflavone (HMF), provides significant insights into its potential pharmacological effects. HMF has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving the generation of reactive oxygen species (ROS).[2][3] This pro-oxidant activity triggers a cascade of cellular events leading to programmed cell death.

The acetylation of flavonoids can modulate their biological activity, often enhancing their efficacy. For instance, acetylation can improve the bioavailability and cellular uptake of flavonoids, potentially leading to increased potency.

Proposed Signaling Pathway for Apoptosis Induction

The apoptotic pathway initiated by the parent compound, 5-hydroxy-7-methoxyflavone, and likely relevant to its acetylated derivative, involves the interplay between ROS generation, endoplasmic reticulum (ER) stress, and the mitochondrial pathway.

Caption: Proposed signaling cascade for flavone-induced apoptosis.

Experimental Protocol for Investigating Apoptosis:

To experimentally validate the apoptotic effects and the underlying signaling pathway of this compound, the following methodologies, adapted from studies on the parent compound, can be employed:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., HCT-116 human colon carcinoma cells) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Treat the cells with varying concentrations of this compound for specific time points. A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate and treat with the compound.

-

After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

-

-

Detection of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Treat cells with the flavone, then incubate with DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.

-

-

Western Blot Analysis for Protein Expression:

-

Lyse the treated and control cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins in the apoptotic pathway (e.g., Bcl-2, Bax, cleaved Caspase-3, phosphorylated JNK).

-

Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a compound of interest for further investigation in the field of drug discovery. Based on the known activities of its parent compound, it holds promise as a potential pro-apoptotic agent. Future research should focus on obtaining detailed experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to fully elucidate its biological activities and therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 5-Hydroxy-7-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the biological activities of 5-Hydroxy-7-methoxyflavone (HMF), a natural chrysin (B1683763) derivative. While the initial query concerned 5-Hydroxy-7-acetoxy-8-methoxyflavone, the available scientific literature predominantly focuses on HMF, particularly its potent pro-apoptotic effects in human colorectal carcinoma cells. This document summarizes the key findings, presents quantitative data, details the experimental methodologies used to elucidate its mechanism of action, and provides visual representations of the relevant signaling pathways and experimental workflows. The primary focus of this guide is the comprehensive study by Bhardwaj et al. (2016) on HCT-116 human colorectal carcinoma cells, which has laid the groundwork for understanding the anticancer potential of this compound.[1][2][3]

Core Biological Activity: Pro-apoptotic Effects in Colorectal Cancer

5-Hydroxy-7-methoxyflavone (HMF), also known as Tectochrysin, has been identified as a promising anticancer agent, overcoming the poor oral bioavailability of its parent compound, chrysin.[1][3] The primary reported biological activity of HMF is its ability to induce dose-dependent cytotoxicity and apoptosis in human colorectal carcinoma cells, specifically the HCT-116 cell line.[1][3]

The mechanism of action is multifactorial, initiating with the generation of Reactive Oxygen Species (ROS), which serves as a crucial mediator for subsequent cellular events.[1][3] This increase in intracellular ROS leads to Endoplasmic Reticulum (ER) stress, characterized by an increase in intracellular calcium (Ca2+) levels and the activation of the unfolded protein response (UPR).[1][3] This cascade ultimately triggers the mitochondrial-mediated apoptotic pathway.[1][3]

Key molecular events associated with HMF-induced apoptosis include:

-

Activation of caspase-3, a key executioner caspase in apoptosis.[1][2]

-

Phosphorylation of JNK (c-Jun N-terminal kinase), a key event linking ER stress to the mitochondrial apoptosis pathway.[1][3]

Quantitative Data

The cytotoxic and pro-apoptotic effects of 5-Hydroxy-7-methoxyflavone on HCT-116 cells have been quantified in the study by Bhardwaj et al. (2016). The following table summarizes the key quantitative findings.

| Parameter | Cell Line | Concentration of HMF | Result | Reference |

| Cell Viability | HCT-116 | 25 µM | Significant decrease in viability | |

| Cell Viability | HCT-116 | 50 µM | Further significant decrease in viability | |

| Cell Viability | HCT-116 | 100 µM | Strong cytotoxic effect | |

| Apoptotic Index | HCT-116 | 25, 50, 100 µM | Dose-dependent increase in apoptotic cells | [3] |

| ROS Generation | HCT-116 | 25, 50, 100 µM | Dose-dependent increase in ROS levels |

Note: Specific IC50 values for HMF on HCT-116 cells are not explicitly stated in the primary reference abstracts, but a clear dose-dependent cytotoxic effect is demonstrated.

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of 5-Hydroxy-7-methoxyflavone's biological activity.

Cell Culture and Treatment

-

Cell Line: HCT-116 (human colorectal carcinoma).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experimental analysis, cells are treated with various concentrations of HMF (e.g., 25, 50, and 100 µM) for a specified duration, typically 24 hours, to investigate the underlying mechanisms of apoptosis.[2]

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming a purple formazan (B1609692) product. The absorbance of this colored solution is proportional to the number of viable cells.

-

Protocol:

-

Seed HCT-116 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of HMF for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

The generated formazan crystals are solubilized by adding a solubilizing agent, such as Dimethyl sulfoxide (B87167) (DMSO).[2]

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

-

Protocol:

-

Treat HCT-116 cells with different concentrations of HMF.

-

Load the cells with DCFH-DA (typically at a concentration of 10-25 µM) and incubate in the dark at 37°C for 30 minutes.[4][5][6]

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5]

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-JNK). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and the signal is visualized.

-

Protocol:

-

Lyse HMF-treated and control HCT-116 cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p-JNK, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway of HMF-Induced Apoptosis

Caption: HMF-induced apoptotic signaling pathway in HCT-116 cells.

Experimental Workflow for Assessing HMF Activity

Caption: General experimental workflow for studying HMF's bioactivity.

Note on this compound

A thorough review of the current scientific literature did not yield significant experimental data, quantitative analyses, or detailed protocols on the biological activity of this compound. The available information is primarily limited to computational molecular docking studies, which suggest potential interactions with biological targets but lack experimental validation. It is plausible that this compound is a synthetic derivative of HMF, and its biological properties have not yet been extensively investigated or published. Researchers interested in this specific derivative may need to undertake de novo synthesis and subsequent biological evaluation.

Conclusion

5-Hydroxy-7-methoxyflavone demonstrates significant potential as a pro-oxidant therapeutic candidate for colorectal cancer.[1][3] Its ability to induce apoptosis through a ROS-mediated mechanism involving ER stress and the mitochondrial pathway provides a solid foundation for further preclinical and clinical investigation. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and build upon the existing knowledge of this promising natural compound.

References

- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 4. bioquochem.com [bioquochem.com]

- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

In Vitro Effects of 5-Hydroxy-7-methoxyflavone: A Technical Overview

A Note on the Target Compound: Direct experimental research on the in vitro effects of 5-Hydroxy-7-acetoxy-8-methoxyflavone is limited in publicly available scientific literature. This technical guide will therefore focus on the closely related and well-studied parent compound, 5-Hydroxy-7-methoxyflavone (HMF) . The addition of an acetoxy group at the 7-position and a methoxy (B1213986) group at the 8-position would alter the compound's polarity and steric profile, likely influencing its bioavailability and specific molecular interactions. However, the core flavone (B191248) structure suggests that its fundamental mechanisms of action may share similarities with HMF. The data presented herein pertains to 5-Hydroxy-7-methoxyflavone and serves as a foundational reference for researchers investigating this class of flavonoids.

Introduction to 5-Hydroxy-7-methoxyflavone

5-Hydroxy-7-methoxyflavone (HMF), a natural derivative of chrysin (B1683763), is a flavonoid found in various plant sources.[1][2] While chrysin itself has demonstrated a range of biological activities, its therapeutic application is often hampered by poor oral bioavailability.[1][2] HMF emerges as a promising alternative, with studies highlighting its potential as an anti-cancer agent. This document provides a comprehensive overview of the in vitro effects of HMF, with a focus on its cytotoxic and pro-apoptotic activities in cancer cell lines.

Quantitative Data on In Vitro Efficacy

The primary in vitro bioactivity reported for 5-Hydroxy-7-methoxyflavone is its dose-dependent cytotoxicity against human colorectal carcinoma cells (HCT-116).

| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |

| HCT-116 | MTT Assay | 25 | Inhibition of cell growth | [2] |

| HCT-116 | MTT Assay | 50 | Significant inhibition of cell growth | [2] |

| HCT-116 | MTT Assay | 100 | Strong inhibition of cell growth | [2] |

| HCT-116 | Hoechst Staining | 25 | Increased number of apoptotic cells | [2] |

| HCT-116 | Hoechst Staining | 50 | Significant increase in apoptotic cells | [2] |

| HCT-116 | Hoechst Staining | 100 | Pronounced increase in apoptotic cells | [2] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Human colorectal carcinoma (HCT-116) cells.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Compound Preparation: 5-Hydroxy-7-methoxyflavone is dissolved in 5% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. The final concentrations for experiments typically range from 25 to 100 µM.[2]

Cell Viability Assessment (MTT Assay)

-

Seed HCT-116 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of HMF (e.g., 0, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[3]

Apoptosis Detection (Hoechst 33342 Staining)

-

Seed HCT-116 cells on coverslips in 6-well plates and treat with HMF for 24 hours.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Wash again with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.

-

Wash with PBS and mount the coverslips on glass slides.

-

Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei with strong blue fluorescence.[2]

Western Blot Analysis

-

Treat HCT-116 cells with HMF for the desired time period.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, JNK, p-JNK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

5-Hydroxy-7-methoxyflavone induces apoptosis in HCT-116 cells primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial-mediated apoptotic pathway.[1][4]

Caption: HMF-induced apoptotic signaling pathway in HCT-116 cells.

The proposed mechanism involves the following key steps:

-

ROS Generation: HMF treatment leads to an increase in intracellular ROS levels.[1][4]

-

ER Stress and Calcium Release: The accumulation of ROS induces endoplasmic reticulum (ER) stress, resulting in the release of calcium (Ca2+) into the cytoplasm.[1][4]

-

Mitochondrial Dysfunction: Increased ROS and intracellular Ca2+ levels disrupt mitochondrial function, leading to a decrease in the mitochondrial membrane potential.[2][4] This is accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and BID.[1][4]

-

Cytochrome c Release and Caspase Activation: The compromised mitochondrial membrane releases cytochrome c into the cytosol, which in turn activates caspase-3, a key executioner caspase.[1][2]

-

JNK Phosphorylation: HMF treatment also leads to the phosphorylation of JNK, a key regulator of stress-induced apoptosis.[1][4]

-

Apoptosis: The culmination of these events is the induction of programmed cell death, or apoptosis.

The pro-apoptotic effects of HMF can be reversed by pre-treatment with the ROS scavenger N-acetyl-l-cysteine (NAC), confirming the central role of ROS in this signaling cascade.[1]

References

- 1. Inhibitory effect of citrus 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone on 12-O-tetradecanoylphorbol 13-acetate-induced skin inflammation and tumor promotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Quest for Origins and Isolation

This technical guide addresses the current state of knowledge regarding 5-Hydroxy-7-acetoxy-8-methoxyflavone, acknowledging the significant gaps in its documented history. While a definitive natural source has been suggested, concrete evidence from phytochemical investigations is lacking. This document will, therefore, pivot to a generalized approach, outlining standard methodologies for flavonoid isolation and proposing a potential synthetic route, providing researchers with a foundational framework for working with this compound.

Hypothetical Isolation from Medicago truncatula

Commercial suppliers have tenuously linked this compound to the plant Medicago truncatula. However, extensive phytochemical analyses of this species have, to date, not reported the presence of this specific flavone (B191248). This discrepancy suggests several possibilities: the compound may be a minor constituent, present only in specific ecotypes or developmental stages of the plant, or the initial attribution may be inaccurate.

Should a researcher endeavor to isolate this compound from Medicago truncatula, a generalized flavonoid extraction and isolation workflow would be the logical starting point.

General Experimental Protocol for Flavonoid Isolation

This protocol is a standard, adaptable procedure for the extraction and isolation of flavonoids from plant material.

1. Plant Material Collection and Preparation:

-

Aerial parts of Medicago truncatula would be collected and authenticated.

-

The plant material should be shade-dried at room temperature to preserve the chemical integrity of its constituents.

-

The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

-

Subsequent extraction with a solvent of medium polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758), would likely extract the target flavone.

-

Finally, a polar solvent like methanol (B129727) or ethanol (B145695) would be used to extract more polar compounds.

-

The ethyl acetate or dichloromethane fraction would be of primary interest for the isolation of this compound.

3. Chromatographic Purification:

-

The crude extract from the chosen solvent would be concentrated under reduced pressure.

-

The concentrated extract is then subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different components of the extract.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with a suitable staining reagent.

-

Fractions showing a similar TLC profile, ideally containing the target compound, are pooled.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4. Structure Elucidation:

-

The structure of the isolated compound would be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic flavonoid absorbance peaks.

-

Proposed Synthetic Pathway

In the absence of a confirmed natural source and isolation protocol, chemical synthesis provides a viable alternative for obtaining this compound. A plausible synthetic route would involve the Baker-Venkataraman rearrangement, a common method for synthesizing flavones.

The key steps would involve:

-

Synthesis of a substituted 2'-hydroxyacetophenone (B8834) precursor: This would be the cornerstone of the A-ring of the flavone.

-

Benzoylation: Reaction of the precursor with a suitable benzoyl chloride to form an ester.

-

Baker-Venkataraman Rearrangement: Treatment of the ester with a base to form a 1,3-diketone.

-

Cyclization: Acid-catalyzed cyclization of the diketone to form the flavone ring system.

-

Functional Group Manipulation: Introduction of the methoxy (B1213986) and acetoxy groups at the appropriate positions.

Data Presentation

As no experimental data for the discovery and isolation of this compound has been found, a table of quantitative data cannot be provided. Should this compound be successfully isolated or synthesized and characterized, the following table structure is recommended for clear data presentation:

| Parameter | Value | Method of Determination |

| Physical Properties | ||

| Melting Point | Melting Point Apparatus | |

| Appearance | Visual Inspection | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ ppm) | NMR Spectroscopy | |

| ¹³C NMR (CDCl₃, δ ppm) | NMR Spectroscopy | |

| Mass (m/z) | Mass Spectrometry | |

| IR (KBr, cm⁻¹) | IR Spectroscopy | |

| UV-Vis (λmax, nm) | UV-Vis Spectroscopy | |

| Chromatographic Data | ||

| Retention Time (HPLC) | HPLC | |

| Rf Value (TLC) | TLC |

Visualizing the Workflow

To aid in the conceptualization of the proposed isolation and synthesis pathways, the following diagrams have been generated using the DOT language.

Caption: Generalized workflow for the isolation of this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

The discovery and isolation of this compound represent a notable gap in the scientific literature. While the compound is known, the absence of a primary publication detailing its origins hinders a complete understanding of its natural context and properties. The proposed generalized isolation protocol and synthetic pathway in this guide offer a starting point for researchers interested in studying this flavone. Future research should focus on unequivocally identifying a natural source for this compound and fully characterizing it, which would be a valuable contribution to the field of natural product chemistry.

Elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Hydroxy-7-acetoxy-8-methoxyflavone. Due to the limited availability of published experimental data for this specific flavone (B191248), this document outlines a proposed pathway for its synthesis and characterization based on established principles of flavonoid chemistry and spectroscopy.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitably substituted acetophenone. A plausible route involves the Baker-Venkataraman rearrangement, a reliable method for the formation of the flavone core.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, extrapolated from known data of similar flavonoid structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.6 | s | - |

| H-6 | ~6.5 | s | - |

| H-2', H-6' | ~7.9 | m | - |

| H-3', H-4', H-5' | ~7.5 | m | - |

| 5-OH | ~12.8 | s | - |

| 8-OCH₃ | ~3.9 | s | - |

| 7-OCOCH₃ | ~2.4 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~105 |

| C-4 | ~182 |

| C-4a | ~105 |

| C-5 | ~157 |

| C-6 | ~95 |

| C-7 | ~153 |

| C-8 | ~128 |

| C-8a | ~152 |

| C-1' | ~131 |

| C-2', C-6' | ~126 |

| C-3', C-5' | ~129 |

| C-4' | ~132 |

| 8-OCH₃ | ~61 |

| 7-OCOCH₃ | ~169 |

| 7-OCOCH₃ | ~21 |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Predicted m/z |

| [M+H]⁺ | 327.0863 |

| [M+Na]⁺ | 349.0682 |

| [M-COCH₂]⁺ | 285.0757 |

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Predicted Absorption |

| IR (KBr, cm⁻¹) | ~3450 (O-H), ~1760 (C=O, ester), ~1650 (C=O, γ-pyrone), ~1610, 1580, 1450 (C=C, aromatic) |

| UV-Vis (MeOH, λmax, nm) | Band I: ~330-350 nm, Band II: ~270-280 nm |

Experimental Protocols

General Instrumentation

-

NMR Spectra: Recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectra: Obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

IR Spectra: Recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

-

UV-Vis Spectra: Recorded on a double-beam UV-Vis spectrophotometer in methanol (B129727).

-

Melting Points: Determined on a melting point apparatus and are uncorrected.

-

Chromatography: Column chromatography performed using silica (B1680970) gel (60-120 mesh). Thin-layer chromatography (TLC) carried out on silica gel G plates.

Synthesis of 5,7-Dihydroxy-8-methoxyflavone (Intermediate)

-

Benzoylation: To a solution of 2,4-dihydroxy-3-methoxyacetophenone (1.0 eq) in dry pyridine, benzoyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice-cold HCl (1 M) and the precipitated solid is filtered, washed with water, and dried to yield 2-benzoyloxy-4-hydroxy-3-methoxyacetophenone.

-

Baker-Venkataraman Rearrangement: The benzoylated product (1.0 eq) is dissolved in dry pyridine, and powdered potassium hydroxide (B78521) (3.0 eq) is added. The mixture is stirred at room temperature for 6 hours until it becomes a thick paste. The paste is then acidified with cold dilute HCl (1 M). The resulting solid is filtered, washed with water, and dried to give 1-(2,4-dihydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione.

-

Cyclization: The diketone (1.0 eq) is dissolved in a mixture of glacial acetic acid and concentrated sulfuric acid (catalytic amount). The solution is heated at 100 °C for 2 hours. After cooling, the mixture is poured into ice water. The precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford 5,7-dihydroxy-8-methoxyflavone.

Synthesis of this compound

-

To a solution of 5,7-dihydroxy-8-methoxyflavone (1.0 eq) in a minimum amount of dry pyridine, acetic anhydride (1.1 eq) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by column chromatography over silica gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic elucidation of the target flavone.

Structure Elucidation Logic

The structure of this compound is elucidated by a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₈H₁₄O₆). Key fragmentation patterns, such as the loss of an acetyl group (-42 Da), would further support the proposed structure.

-

¹H NMR Spectroscopy: The downfield singlet at ~12.8 ppm is characteristic of a hydrogen-bonded hydroxyl group at the C-5 position. The singlets for the aromatic protons at C-3 and C-6 indicate their isolated nature on their respective rings. The presence of a methoxy (B1213986) group and an acetoxy group is confirmed by singlets around 3.9 ppm and 2.4 ppm, respectively. The multiplets in the aromatic region correspond to the protons of the B-ring.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon (C-4) at ~182 ppm is indicative of a flavone nucleus with a C-5 hydroxyl group. The number of signals in the DEPT spectra would confirm the count of methyl, methylene, methine, and quaternary carbons, aligning with the proposed structure.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Would reveal the coupling between protons on the B-ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton. Key expected correlations would be:

-

The C-5 hydroxyl proton to C-4a, C-5, and C-6.

-

The C-8 methoxy protons to C-8.

-

The C-7 acetoxy methyl protons to the ester carbonyl carbon.

-

The H-6 proton to C-5, C-7, C-8, and C-4a.

-

-

Caption: Expected key HMBC correlations for structure confirmation.

-

Infrared (IR) Spectroscopy: The presence of a hydroxyl group would be indicated by a broad absorption band around 3450 cm⁻¹. The sharp peak at ~1760 cm⁻¹ is characteristic of the ester carbonyl, while the γ-pyrone carbonyl would appear around 1650 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in methanol would show two major absorption bands, which is typical for the flavone skeleton. The addition of shift reagents (e.g., AlCl₃, NaOMe, NaOAc) would cause characteristic shifts in these bands, confirming the positions of the hydroxyl and other functional groups. For instance, the addition of AlCl₃ should cause a bathochromic shift in Band I, confirming the C-5 hydroxyl group.

By integrating the data from these complementary analytical techniques, the structure of this compound can be unequivocally determined.

preliminary cytotoxicity screening of 5-Hydroxy-7-acetoxy-8-methoxyflavone

As of late 2025, specific preliminary cytotoxicity screening data for 5-Hydroxy-7-acetoxy-8-methoxyflavone is not extensively available in publicly accessible scientific literature. However, this guide provides a comprehensive framework for conducting such an investigation, based on established methodologies for the in vitro evaluation of novel flavonoid compounds. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals embarking on the cytotoxic evaluation of this or similar novel flavones.

Introduction to Flavonoid Cytotoxicity

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, which have garnered significant interest in cancer research due to their potential anti-proliferative and cytotoxic activities. Many flavonoids have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The preliminary cytotoxicity screening of a novel synthetic or isolated flavonoid, such as this compound, is a critical first step in evaluating its potential as an anticancer agent. This typically involves determining the compound's effective concentration range against a panel of cancer cell lines.

Proposed In Vitro Cytotoxicity Screening Strategy

A standard preliminary cytotoxicity screening for a novel flavone (B191248) would involve a multi-step process to determine its potency and selectivity.

Cell Line Selection

A panel of human cancer cell lines from different tissue origins should be selected to assess the breadth of the compound's activity. A non-cancerous cell line is also typically included to evaluate for selective cytotoxicity against cancer cells.

Table 1: Hypothetical Panel of Cell Lines for Preliminary Screening

| Cell Line | Cancer Type | Tissue of Origin |

| MCF-7 | Breast Adenocarcinoma | Breast |

| MDA-MB-231 | Breast Adenocarcinoma | Breast |

| A549 | Lung Carcinoma | Lung |

| HCT116 | Colorectal Carcinoma | Colon |

| HeLa | Cervical Adenocarcinoma | Cervix |

| PC-3 | Prostate Adenocarcinoma | Prostate |

| MRC-5 | Normal Lung Fibroblast | Lung |

Concentration-Response Analysis

The compound would be tested over a range of concentrations to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Table 2: Hypothetical IC50 Values for this compound This data is illustrative and not based on published experimental results.

| Cell Line | IC50 (µM) after 48h Treatment |

| MCF-7 | 15.2 ± 1.8 |

| MDA-MB-231 | 22.5 ± 2.3 |

| A549 | 35.1 ± 3.1 |

| HCT116 | 12.8 ± 1.5 |

| HeLa | 18.9 ± 2.0 |

| PC-3 | 28.4 ± 2.9 |

| MRC-5 | > 100 |

Detailed Experimental Protocols

The following are detailed protocols for standard cytotoxicity assays that are broadly applicable for the screening of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to protein basic amino acid residues in fixed cells to provide an estimation of total biomass.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 48 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizing Workflows and Potential Mechanisms

The following diagrams illustrate a general experimental workflow for cytotoxicity screening and a plausible signaling pathway that could be investigated for a cytotoxic flavonoid.

Caption: General experimental workflow for in vitro cytotoxicity screening.

Caption: A potential signaling pathway (intrinsic apoptosis) for flavonoid-induced cytotoxicity.

Methodological & Application

Application Notes and Protocols for 5-Hydroxy-7-acetoxy-8-methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-acetoxy-8-methoxyflavone is a flavonoid compound with potential applications in epigenetic research and cancer therapy. In silico studies have identified it as a putative inhibitor of the first bromodomain of BRD4 (BRD4 BD1), a key regulator of oncogene transcription.[1][2] This document provides an overview of its potential biological activity, a hypothetical synthesis protocol, and detailed, adaptable experimental protocols for its characterization. The provided methodologies are based on established techniques for similar flavonoid compounds and are intended to serve as a starting point for further investigation.

Compound Profile and Putative Mechanism of Action

-

IUPAC Name: 5-hydroxy-7-(acetyloxy)-8-methoxy-2-phenyl-4H-chromen-4-one

-

Molecular Formula: C₁₈H₁₄O₆

-

Molecular Weight: 326.30 g/mol

-

CAS Number: 95480-80-1

Putative Target: Bromodomain-containing protein 4 (BRD4)

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers."[3][4] By binding to acetylated lysine (B10760008) residues on histones, BRD4 recruits transcriptional machinery to chromatin, driving the expression of key genes involved in cell cycle progression and proliferation, including the oncogene MYC.[3] Inhibition of BRD4 has emerged as a promising therapeutic strategy in various cancers.[3][4]

A molecular docking study has suggested that this compound can bind to the N-acetyl-lysine binding site of the first bromodomain of BRD4 (BRD4 BD1).[1][2] This interaction is predicted to interfere with the recognition of acetylated histones, thereby downregulating the transcription of BRD4-target genes and potentially leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5]

In Silico Docking Data

The following table summarizes the predicted interactions of this compound with key residues in the BRD4 BD1 binding pocket, based on available in silico modeling data.[1]

| Interacting Residue | Interaction Type |

| Pro82 | Steric |

| Phe83 | Steric |

| Tyr97 | Hydrophobic |

| Met105 | Steric |

| Asn135 | Steric |

| Met132 | Steric |

Synthesis Protocol (Hypothetical)

This protocol describes a potential method for the synthesis of this compound from its precursor, wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone). This method is based on standard acetylation procedures for flavonoids.

Materials:

-

Wogonin (5,7-dihydroxy-8-methoxyflavone)

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve wogonin (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols

The following protocols are adapted from established methods for characterizing flavonoid derivatives and can be applied to investigate the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cancer cell lines.[6][7][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[6]

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate the plate at room temperature in the dark for at least 2 hours on an orbital shaker to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis by Western Blot

This protocol is for detecting key apoptosis markers, such as cleaved caspase-3 and cleaved PARP, by Western blot to confirm if the compound induces apoptotic cell death.[9][10]

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. Analyze the expression of cleaved caspase-3 and cleaved PARP relative to the loading control (e.g., Actin).

Caption: Workflow for apoptosis analysis by Western blot.

BRD4 Inhibition Assay (AlphaScreen)

This protocol is adapted from commercially available BRD4 inhibitor screening kits and utilizes AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the compound's ability to disrupt the interaction between BRD4(BD1) and an acetylated histone peptide.[11][12][13][14]

Materials:

-

Recombinant GST-tagged BRD4(BD1) protein

-

Biotinylated acetylated histone H4 peptide

-

Streptavidin-coated Donor beads

-

Glutathione-coated Acceptor beads

-

Assay buffer

-

384-well microplate (low-volume, white)

-

Microplate reader capable of AlphaScreen detection

Protocol:

-

Prepare serial dilutions of this compound in assay buffer. Include a positive control inhibitor (e.g., JQ1) and a vehicle control (DMSO). The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add the following to each well:

-

Test compound or control.

-

Diluted biotinylated histone peptide.

-

Diluted GST-tagged BRD4(BD1) protein.

-

-

Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.

-

In subdued light, add the Glutathione Acceptor beads to each well.

-

Shortly thereafter, add the Streptavidin-Donor beads to each well.

-

Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

-

Read the AlphaScreen signal on a compatible microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Diagram

The following diagram illustrates the putative mechanism of action of this compound through the inhibition of BRD4 and its downstream effects on gene transcription.

Caption: Putative mechanism of BRD4 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 5. oncotarget.com [oncotarget.com]

- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. resources.amsbio.com [resources.amsbio.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for the Quantification of 5-Hydroxy-7-acetoxy-8-methoxyflavone

Introduction

5-Hydroxy-7-acetoxy-8-methoxyflavone is a flavonoid of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and efficacy assessments. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are proposed for the robust quantification of this compound:

-

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and reliable method suitable for routine quality control and quantification in relatively simple matrices.[1][2][3]

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex matrices and low concentration levels, such as those encountered in biological samples.[4][5][6]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters for the proposed analytical methods. These values are representative and may vary based on the specific instrumentation and matrix.

Table 1: HPLC-UV Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Table 2: LC-MS/MS Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 1000 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 99.1% - 102.5% |

| Precision (% RSD) | < 3.0% |

| Matrix Effect | Minimal |

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol outlines the procedure for quantifying this compound using HPLC with a UV detector.

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (or Phosphoric acid)

-

Sample matrix (e.g., plant extract, plasma)

2. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector[3]

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Program:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV scan of the reference standard (typically between 250-350 nm for flavonoids)[3][7]